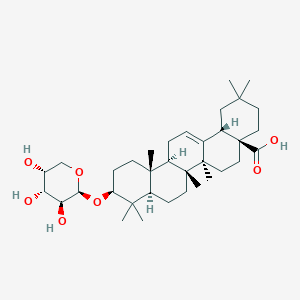

3-O-Arabinopyranosyloleanolic acid

Description

Classification within Pentacyclic Triterpenoid (B12794562) Saponins (B1172615)

3-O-Arabinopyranosyloleanolic acid belongs to the vast and structurally diverse class of compounds known as saponins. More specifically, it is classified as a pentacyclic triterpenoid saponin (B1150181). The fundamental structure of this compound is based on a five-ring carbon skeleton.

This compound is a derivative of oleanolic acid, a well-known pentacyclic triterpenoid. nih.gov The key structural feature that defines this compound is the attachment of a single sugar molecule, arabinopyranose, to the oleanolic acid backbone at the C-3 position. This glycosidic linkage makes it a monodesmosidic saponin, meaning it has only one sugar chain attached to the aglycone (the non-sugar part, which in this case is oleanolic acid). The oleanane (B1240867) skeleton is a common framework for many saponins found throughout the plant kingdom. nih.gov The presence and type of sugar moieties, such as the arabinopyranosyl group in this compound, play a crucial role in the physical, chemical, and biological properties of the resulting saponin. nih.gov

Significance in Natural Product Chemistry and Pharmacognosy

The study of this compound holds significance in the fields of natural product chemistry and pharmacognosy, which involve the study of chemical compounds derived from natural sources and their use in medicine.

This compound has been identified as a constituent of various plants, notably within the Dilleniaceae family. phytojournal.comphytojournal.com For instance, it has been isolated from the leaves of Schumacheria castaneifolia, a plant endemic to Sri Lanka. phytojournal.com The presence of this and other triterpenoids in the genus Schumacheria suggests a close chemical relationship with the genus Dillenia. phytojournal.com The isolation and structural elucidation of such compounds are fundamental to understanding the chemical diversity of the plant kingdom and identifying potential new molecules with interesting properties.

In pharmacognosy, the identification of specific compounds like this compound in medicinal plants is crucial for understanding their traditional uses and for the quality control of herbal preparations. Oleanolic acid and its glycosides are known to be present in many plants used in traditional medicine for various purposes, including the treatment of wounds and inflammatory conditions. phytojournal.com The specific glycosylation pattern, as seen with the arabinopyranose unit, can influence the compound's bioavailability and pharmacological activity.

Overview of Research Trajectories

Research on this compound has primarily focused on its isolation from natural sources and the investigation of its biological activities. A significant area of research has been its potential as an anticancer agent.

Studies have demonstrated that 3-O-α-L-arabinopyranosyl oleanolic acid isolated from Schumacheria castaneifolia exhibits cytotoxic effects. One study identified it as a potential new inhibitor of breast cancer stem cell growth, particularly under hypoxic conditions. nih.gov The compound was found to induce apoptosis (programmed cell death) in these cells through the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of survival proteins. nih.gov

Further research has explored its effects on other cancer cell lines. For instance, it has been investigated for its cytotoxic and apoptotic potential in human non-small-cell lung cancer cells. mdpi.com Another study highlighted its antibacterial activity against both Staphylococcus aureus and Escherichia coli, as well as its toxicity to brine shrimp, which is often used as a preliminary screening for cytotoxicity. phytojournal.com The focus of current research remains on elucidating the mechanisms of action behind these observed biological activities and exploring its potential for further development.

Structure

3D Structure

Propriétés

Numéro CAS |

58163-30-7 |

|---|---|

Formule moléculaire |

C35H56O7 |

Poids moléculaire |

588.8 g/mol |

Nom IUPAC |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1 |

Clé InChI |

HZLWUYJLOIAQFC-RHLWYKGRSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C |

SMILES isomérique |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@H]([C@@H]([C@@H](CO6)O)O)O |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C |

Synonymes |

3-O-alpha-L-arabinopyranosyl-oleanolic acid Fatsia japonica triterpene I |

Origine du produit |

United States |

Isolation and Natural Occurrence

Plant Sources and Biodiversity

3-O-Arabinopyranosyloleanolic acid is a triterpenoid (B12794562) saponin (B1150181), a class of compounds naturally occurring in various plants. Its distribution is not widespread but has been identified in specific genera and species. The following sections detail the plant sources from which this compound has been isolated.

Genera and Species Distribution

The occurrence of this compound and its derivatives has been documented in several distinct plant families and genera.

The genus Quillaja, particularly Quillaja saponaria, is renowned for its high content of triterpenoid saponins (B1172615), which are utilized commercially for their emulsifying and adjuvant properties. nih.gov These extracts are obtained from the aqueous extraction of the milled inner bark or wood of the tree. fao.org The saponins from Quillaja saponaria are predominantly glycosides of quillaic acid, which is characterized by an aldehyde group at the C-23 position. nih.govfrontiersin.org While the bark contains a complex mixture of over 100 triterpenoid saponins, the primary aglycone reported is quillaic acid. fao.orgnih.gov Current scientific literature does not specify the isolation of this compound, which is based on an oleanolic acid aglycone, from Quillaja species.

The genus Cussonia, belonging to the Araliaceae family, is recognized in traditional medicine and has been a subject of phytochemical investigation. nih.gov Research on the stem bark of Cussonia arborea has led to the successful isolation and identification of 3-O-α-L-arabinopyranosylolean-12-en-28-oic acid. researchgate.net This compound was identified among other secondary metabolites through chromatographic separation of an ethyl acetate (B1210297) extract. researchgate.net In contrast, studies on the stem bark of a related species, Cussonia bancoensis, have reported the isolation of saponins based on a different aglycone; specifically, 3-O-(alpha-L-arabinopyranosyl)-23-hydroxyursolic acid was identified, which is a derivative of ursolic acid. nih.govelsevierpure.com

Stauntonia hexaphylla, a plant used in traditional medicine in Korea and China, has been found to contain derivatives of this compound. nih.govnih.gov Phytochemical studies on the leaves of this species, which belongs to the Lardizabalaceae family, resulted in the isolation of two notable oleanane-type triterpene saponins. nih.govnih.gov One of these was identified as 3-O-α-l-arabinopyranosyl oleanolic acid-28-O-[β-d-glucopyranosyl (1→6)-β-d-glucopyranosyl] ester. nih.gov The structure of this complex saponin was determined using spectroscopic methods, including NMR and high-resolution mass spectrometry. nih.gov This marks the first report of this particular compound within the Lardizabalaceae family. nih.gov

Symphytum officinale, commonly known as comfrey (B1233415), is a medicinal plant from the Boraginaceae family. Its roots are known to contain a variety of chemical compounds, including allantoin, phenolic acids such as rosmarinic acid, and toxic pyrrolizidine (B1209537) alkaloids. nih.govresearchgate.net While the presence of triterpenoid saponins in comfrey root has been reported in general terms, specific research identifying this compound has not been found. nih.govnih.govmdpi.com Comprehensive phytochemical analyses have identified numerous other compounds, but not the specific saponin that is the subject of this article. researchgate.net

Fatsia japonica, or the Japanese aralia, is an evergreen shrub in the Araliaceae family, primarily grown as an ornamental plant for its large, glossy leaves. wikipedia.orgufl.edurhs.org.uk Despite its common cultivation and relation to other saponin-containing plants in the Araliaceae family, a review of the available scientific literature does not provide information on the phytochemical constituents of Fatsia japonica, and there is no specific mention of the isolation of this compound from this species. gardenersworld.com

Table of Research Findings on this compound and its Derivatives

| Plant Species | Genus | Family | Compound Found | Plant Part | Reference(s) |

|---|---|---|---|---|---|

| Cussonia arborea | Cussonia | Araliaceae | 3-O-α-L-arabinopyranosylolean-12-en-28-oic acid | Stem Bark | researchgate.net |

Table of Compound Names

| Compound Name |

|---|

| 3,23-dihydroxyolean-12-en-28-oic acid |

| 3,23-dihydroxyurs-12-en-28-oic acid |

| 3-O-(alpha-L-arabinopyranosyl)-23-hydroxyursolic acid |

| 3-O-α-L-arabinopyranosylolean-12-en-28-oic acid |

| 3-O-α-l-arabinopyranosyl oleanolic acid-28-O-[β-d-glucopyranosyl (1→6)-β-d-glucopyranosyl] ester |

| 3-O-[β-d-glucopyranosyl (1→2)-α-l-arabinopyranosyl] oleanolic acid-28-O-[β-d-glucopyranosyl (1→6)-β-d-glucopyranosyl] ester |

| 3-O-β-D-glucopyranosyl-23-hydroxyolean-12-en-28-oic acid |

| 3-O-β-D-glucopyranosyl-23-hydroxyurs-12-en-28-oic acid |

| 3-O-β-D-xylopyranosylolean-12-en-28-oic acid |

| Allantoin |

| Caffeic acid |

| Oleanolic acid |

| Protocatechuic acid |

| Quillaic acid |

| β-resorcylic acid |

| Rosmarinic acid |

Haplocoelum congolanum

From the root bark of Haplocoelum congolanum, a plant belonging to the Sapindaceae family, researchers have isolated several triterpenoid saponins. researchgate.net The isolation process involved macerating the dried, powdered root bark in an 80% ethanolic solution, followed by purification steps including charcoal treatment and medium pressure liquid chromatography (MPLC). researchgate.net While a variety of oleanolic acid glycosides were identified, the specific compound this compound was not explicitly reported as one of the five known saponins isolated in this particular study. researchgate.net The research did, however, successfully elucidate the structures of two new, more complex oleanolic acid saponins. researchgate.net

Scabiosa Spp. (S. caucasica, S. ochroleuca)

Phytochemical investigation of the roots of Scabiosa caucasica and Scabiosa ochroleuca (family Caprifoliaceae) led to the isolation of five previously undescribed oleanolic acid glycosides. mdpi.com The extraction was performed using an aqueous-ethanolic solution, and purification was achieved through various chromatographic methods. mdpi.com The structural analysis, which utilized 1D and 2D NMR in conjunction with mass spectrometry, revealed that the isolated compounds were complex bidesmosidic and monodesmosidic glycosides. mdpi.com Notably, these structures were found to share a common oligosaccharide chain sequence attached at the C-3 position of the oleanolic acid core, which begins with a 3-O-...-α-L-arabinopyranosyl moiety. mdpi.com

Weigela Spp. (W. stelzneri, W. x "Bristol Ruby", W. florida "rumba")

The Weigela genus has proven to be a source of various oleanolic acid glycosides. While a study on Weigela stelzneri identified complex glycosides from its roots, the specific compound this compound was not reported.

A study on the underground parts of Weigela x "Bristol Ruby" resulted in the isolation and elucidation of two new triterpenoid saponins. Their structures were established through spectroscopic data and mass spectrometry as complex oleanolic acid glycosides containing arabinose, specifically 3-O-β-D-xylopyranosyl-(1→4)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-β-D-arabinopyranosyloleanolic acid. sunyempire.edu

Similarly, from the roots of Weigela florida "rumba" , three triterpene glycosides were isolated. Two of these were previously undescribed complex structures: 3-O-β-D-xylopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→4)]-β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyloleanolic acid and its analogue. scribd.com The third compound, 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyloleanolic acid, was isolated for the first time from a natural source in this study. scribd.com The structures were determined using 2D NMR spectroscopy and mass spectrometry. scribd.com

Aralia decaisneana

From the root bark of Aralia decaisneana, three saponins and one prosapogenin (B1211922) were isolated. jipb.net Through spectral and chemical analyses, one of the compounds was identified as 3-O-[α-L-arabinofuranosyl-(1→4)-β-D-glucuronopyranosyl-]-oleanolic acid. jipb.net This compound, while having the arabinosyl-oleanolic acid core, is distinct due to the arabinose being in its furanose form and further linked to a glucuronic acid moiety. jipb.net Another study on the roots of this plant led to the characterization of a different complex saponin, Aradecoside I. ishs.org

Patrinia scabiosaefolia

The seeds of Patrinia scabiosaefolia have been found to contain various oleanolic acid glycosides. nih.gov A phytochemical study led to the isolation of three pairs of isomeric ursolic acid and oleanolic acid glycosides. Among them was 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranosyl] oleanolic acid, a compound where the arabinopyranose is further substituted with a rhamnose sugar. nih.gov

Schumacheria castaneifolia

Research on the plant Schumacheria castaneifolia, a species endemic to Sri Lanka, has successfully identified 3-O-α-L-arabinosyloleanolic acid . This triterpenoid saponin was isolated from the leaves of the plant. Its presence has been confirmed in studies investigating the cytotoxic and antioxidant properties of extracts from this species.

Pulsatilla koreana Nakai

The roots of Pulsatilla koreana are a rich source of triterpenoid saponins. Multiple studies have led to the isolation of a large number of these compounds, including both lupane (B1675458) and oleanane (B1240867) types. acs.orgnih.gov In one study, a 50% MeOH extract of the roots was subjected to a series of chromatographic separations, including Sephadex LH-20 column chromatography and HPLC, which yielded 17 distinct saponins. acs.org Another investigation isolated a new oleanane-type saponin along with 21 known compounds from the root. nih.gov While numerous complex oleanolic acid glycosides have been characterized from this plant, the simple conjugate this compound has not been explicitly reported among the isolated compounds in these studies.

Stem Bark

The bark of stems is another significant reservoir for pentacyclic triterpenoids. These compounds are believed to play a role in the plant's defense mechanisms.

Leaves

Leaves are also a known location for the synthesis and accumulation of triterpenoids. For example, triterpenoids have been successfully extracted from the leaves of Schefflera octophylla. mdpi.com While the precise anatomical origin within Schumacheria castaneifolia for 3-O-α-L-arabinopyranosyloleanolic acid is not specified in all literature, leaves are a common source for such compounds in many plant species. researchgate.net

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural elucidation of natural products like 3-O-Arabinopyranosyloleanolic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal tools employed for this purpose.

NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton of a molecule. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, the precise structure, including the connectivity and stereochemistry of the glycosidic linkage, can be determined. mdpi.comnih.gov

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental data for structural analysis. researchgate.net

The ¹H-NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, the spectrum displays signals characteristic of the triterpenoid (B12794562) aglycone, oleanolic acid, and the attached arabinopyranosyl unit. koreascience.kr Key signals for the oleanolic acid portion include seven methyl singlets, numerous overlapping methylene (B1212753) and methine protons in the aliphatic region, and a characteristic olefinic proton signal for H-12 around δ 5.48 ppm. rsc.org The attachment of the sugar at the C-3 position causes a downfield shift of the H-3 proton signal (typically a double doublet) compared to the unsubstituted oleanolic acid. rsc.org A crucial signal for the glycoside is the anomeric proton (H-1') of the arabinose unit, whose chemical shift and coupling constant are diagnostic for its configuration. For an α-arabinopyranoside, this signal typically appears as a doublet. koreascience.kr

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound shows 35 carbon signals. Thirty of these correspond to the oleanolic acid backbone, including the distinctive olefinic carbons C-12 (δ ~123.8 ppm) and C-13 (δ ~146.1 ppm) and the carboxyl carbon C-28 (δ ~181.4 ppm). rsc.org The remaining five signals are attributed to the arabinose moiety. The glycosylation at C-3 results in a significant downfield shift for the C-3 signal (to approx. δ 80-90 ppm) compared to free oleanolic acid (δ ~79.4 ppm). koreascience.krrsc.org The chemical shift of the anomeric carbon (C-1') is particularly important for determining the nature and stereochemistry of the sugar.

Interactive Table 1: Characteristic ¹H and ¹³C NMR Data for the Oleanolic Acid Moiety (Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data based on oleanolic acid) rsc.org

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 3 | 3.42 (dd) | 79.4 |

| 12 | 5.48 (t) | 123.8 |

| 13 | - | 146.1 |

| 18 | 3.29 (dd) | 43.3 |

| 23 | 1.22 (s) | 29.6 |

| 24 | 1.01 (s) | 17.8 |

| 25 | 1.00 (s) | 16.8 |

| 26 | 1.02 (s) | 18.7 |

| 27 | 1.27 (s) | 27.4 |

| 28 | - | 181.4 |

| 29 | 0.94 (s) | 34.5 |

Interactive Table 2: Typical ¹³C NMR Data for the α-L-Arabinopyranosyl Moiety (Note: Chemical shifts are approximate and can vary.) koreascience.kr

| Atom | ¹³C Chemical Shift (δ ppm) |

|---|---|

| 1' | ~106-107 |

| 2' | ~71-73 |

| 3' | ~73-74 |

| 4' | ~68-69 |

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. mdpi.comnih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify proton-proton (¹H-¹H) coupling networks. They are used to trace the spin systems within the oleanolic acid rings and, crucially, to map out the complete network of protons within the arabinose sugar unit, from the anomeric proton (H-1') to the protons at C-5'. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning the signals in the ¹³C NMR spectrum based on the already-assigned proton spectrum. mdpi.comfrontiersin.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). The most critical correlation observed in the HMBC spectrum of this compound is the cross-peak between the anomeric proton of arabinose (H-1') and the C-3 carbon of oleanolic acid. This observation unequivocally confirms that the sugar is attached at the C-3 position of the aglycone. mdpi.comnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. For this compound, a key ROESY correlation is observed between the anomeric proton (H-1') of arabinose and the H-3 proton of the oleanolic acid. The presence of this correlation helps to establish the α-configuration of the glycosidic linkage. mdpi.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. mdpi.comkoreascience.kr The molecular formula for this compound is C₃₅H₅₆O₇, corresponding to a monoisotopic mass of 588.4026 Da. uni.lu

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and high-molecular-weight compounds like saponins (B1172615). rsc.org In positive ion mode, the compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. uni.lursc.org High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion (e.g., [M-H]⁻), which for this compound would show a characteristic loss of the arabinose unit (a neutral loss of 132 Da), providing further confirmation of the structure. rsc.org

Interactive Table 3: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 589.40988 |

| [M+Na]⁺ | 611.39182 |

| [M-H]⁻ | 587.39532 |

| [M+K]⁺ | 627.36576 |

Fast Atom Bombardment Mass Spectrometry is another soft ionization technique that has been historically used for the analysis of saponins. nih.gov Similar to ESI-MS, FAB-MS is capable of generating pseudomolecular ions, such as [M+H]⁺ or [M+Na]⁺, from which the molecular weight can be determined. researchgate.netkoreascience.kr This technique was instrumental in the initial characterization of many oleanolic acid glycosides by confirming their molecular mass before the widespread adoption of ESI-MS. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info In the context of this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components.

The oleanolic acid backbone displays specific IR peaks. A notable peak is observed around 1719 cm⁻¹, which is attributed to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid at the C-28 position. researchgate.net The presence of hydroxyl (-OH) groups, both on the oleanolic acid structure (at C-3 before glycosylation) and on the arabinopyranose sugar moiety, is indicated by a broad absorption band. Additionally, stretching vibrations for C-H bonds within methyl (CH₃) and methylene (CH₂) groups are typically observed around 2926 cm⁻¹. researchgate.netnih.govfrontiersin.org The combination of these characteristic peaks provides foundational evidence for the gross structural features of the molecule.

Optical Rotation Measurements

Optical rotation is the turning of the plane of linearly polarized light as it passes through a solution containing a chiral molecule. wikipedia.org This property, known as optical activity, is a hallmark of chiral compounds like this compound, which contains multiple stereocenters in both its oleanolic acid and arabinopyranose components. wikipedia.orgmasterorganicchemistry.com

The measurement is performed using a polarimeter, and the direction of rotation is designated as either dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. wikipedia.orgopenstax.org The specific rotation, [α]D, is a standardized physical constant for a particular compound under specific conditions (e.g., concentration, temperature, and light wavelength, typically the sodium D-line at 589 nm). openstax.org For instance, different enantiomers of a molecule will rotate plane-polarized light to the same extent but in opposite directions. openstax.org Determining the specific rotation of this compound is a critical step in its characterization, helping to confirm its specific stereoisomeric form. It's important to note that there is no simple correlation between the R/S configuration of a chiral center and the direction (+ or -) of its optical rotation; this must be determined experimentally. masterorganicchemistry.com

Chemical Derivatization and Hydrolysis for Structural Confirmation

To fully confirm the structure of complex natural products like saponins, chemical modification techniques are often employed. These methods help to break down the molecule into simpler, more easily identifiable parts or to modify functional groups to facilitate analysis. nih.govresearchgate.netmdpi.com

Acid Hydrolysis is a crucial technique used to cleave the glycosidic bond between the sugar moiety and the aglycone. mdpi.com By treating the saponin (B1150181) with a dilute acid (e.g., 2N trifluoroacetic acid) and heat, the arabinopyranose sugar is separated from the oleanolic acid aglycone. mdpi.com These individual components can then be isolated and identified by comparing them with authentic standards using chromatographic techniques like Thin Layer Chromatography (TLC). mdpi.com This process confirms the identities of the basic building blocks of the molecule.

Chemical Derivatization involves reacting the molecule to create a new, modified compound (a derivative) that may be easier to analyze, for instance, by mass spectrometry or chromatography. nih.govnih.govdergipark.org.tr A common derivatization technique in saponin chemistry is methylation . This reaction can, for example, convert carboxylic acid groups into methyl esters. researchgate.net This modification can help in the separation and identification of saponins, particularly when dealing with complex mixtures. researchgate.net

Elucidation of Glycosidic Linkages and Sugar Stereochemistry

Determining the exact point of attachment of the sugar chain to the aglycone, the linkages between sugar units in more complex saponins, and the stereochemistry of these sugars is critical for an unambiguous structural assignment. This is primarily achieved through a combination of chemical methods and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.commdpi.com

Following acid hydrolysis, the absolute configuration of the sugar (i.e., whether it is the D- or L-isomer) is determined by comparing its properties, such as its behavior in chromatography, with those of known sugar standards. mdpi.com For arabinose in natural saponins, it is commonly found as L-arabinose.

The stereochemistry of the glycosidic linkage (whether it is α or β) is determined from 1D and 2D NMR data. The coupling constant (³JH-1, H-2) of the anomeric proton (the proton on C-1 of the sugar) in the ¹H NMR spectrum is a key indicator. For instance, in a study of oleanolic acid glycosides from Scabiosa species, an α-L-arabinopyranosyl moiety was identified. mdpi.com Further confirmation is obtained from 2D NMR experiments like COSY, TOCSY, HSQC, and especially HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons that are two or three bonds apart. mdpi.comnih.gov An HMBC correlation between the anomeric proton of the arabinose and the C-3 carbon of the oleanolic acid definitively confirms the 3-O-glycosidic linkage. mdpi.com

Structural Variants with Arabinopyranosyl Moieties

This compound often serves as the foundational core for a wide array of more complex saponins found in nature. nih.govmdpi.commdpi.comnih.govresearchgate.net These structural variants arise from differences in the number of sugar chains attached to the oleanolic acid aglycone and the diversity of these sugar chains.

Monodesmosidic versus Bidesmosidic Saponins

Oleanolic acid saponins are broadly classified based on the number of sugar chains attached to the aglycone. masterorganicchemistry.commdpi.com

Monodesmosidic saponins have a single sugar chain, which is typically attached via a glycosidic bond to the hydroxyl group at the C-3 position of the oleanolic acid. mdpi.comresearchgate.net In this case, the carboxylic acid group at the C-28 position remains free. mdpi.comnih.gov A number of monodesmosidic saponins feature complex sugar chains that begin with an arabinopyranosyl unit at the C-3 position. mdpi.com

Bidesmosidic saponins possess two separate sugar chains. mdpi.comresearchgate.net One chain is attached at the C-3 position, as in monodesmosidic saponins, while a second sugar chain is attached to the C-28 carboxylic acid group through an ester linkage. mdpi.commdpi.comnih.govnih.gov The presence of this second sugar chain often alters the biological properties of the saponin. mdpi.com

This structural difference is readily identified in NMR spectra, where the chemical shift of the C-28 carbon can distinguish between a free carboxylic acid (around δc 180.2 ppm in a monodesmosidic saponin) and an ester group in a bidesmosidic saponin. mdpi.com

Diversity of Sugar Chains and Aglycones

The structural diversity of saponins containing a 3-O-arabinopyranosyl oleanolic acid core is immense, primarily due to the variety of sugar units that can be attached to this initial arabinose. nih.govmdpi.commdpi.comnih.govresearchgate.net Research has identified numerous complex glycosides where the initial arabinose is further substituted with other sugars like glucose, rhamnose, and xylose. mdpi.comnih.gov

For example, a saponin isolated from Scabiosa caucasica was identified as 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyloleanolic acid, which was then further glycosylated at the C-28 position. mdpi.com Other variations include branched sugar chains, where multiple sugars are attached to a single sugar within the chain. mdpi.com

While oleanolic acid is the most common aglycone in this class of saponins, variations in the triterpenoid skeleton itself can also occur, though oleanane-type triterpenoids are the most prevalent aglycone skeletons for these saponins in the plant kingdom. researchgate.netmdpi.com This combinatorial diversity of sugar chains and potential aglycone modifications results in a vast library of naturally occurring saponin structures. nih.govmdpi.comnih.gov

Biosynthesis and Metabolic Pathways

Precursors and Early Stage Biosynthesis of Triterpenoid (B12794562) Aglycones

The fundamental building blocks for all terpenoids, including the oleanolic acid backbone of 3-O-Arabinopyranosyloleanolic acid, are the five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). uniprot.org Plants utilize two distinct pathways to generate these essential precursors, located in different cellular compartments. researchgate.net

Located primarily in the cytoplasm and endoplasmic reticulum, the mevalonic acid (MVA) pathway is a key route for triterpenoid biosynthesis. nih.govmdpi.com This pathway commences with the condensation of three molecules of acetyl-CoA. nih.gov A series of enzymatic steps, including the action of the rate-limiting enzyme HMG-CoA reductase (HMGR), leads to the formation of mevalonic acid. nih.govnih.gov Subsequent phosphorylation and decarboxylation reactions convert mevalonic acid into IPP. nih.gov

The methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. uniprot.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. uniprot.org A sequence of enzymatic reactions, including those catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), ultimately yields both IPP and DMAPP. nih.govnih.gov While the MEP pathway is primarily associated with the synthesis of smaller terpenes like monoterpenes and diterpenes, there is evidence of cross-talk between the MVA and MEP pathways, allowing for the exchange of precursors for triterpenoid synthesis. researchgate.net

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |

| Cellular Location | Cytoplasm, Endoplasmic Reticulum | Plastids |

| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate and Glyceraldehyde 3-phosphate |

| Key Intermediate | Mevalonic acid | 2-C-methyl-D-erythritol 4-phosphate |

| Primary Products | Sesquiterpenes, Triterpenes (Sterols) | Monoterpenes, Diterpenes, Carotenoids |

| Rate-Limiting Enzyme | HMG-CoA reductase (HMGR) | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) |

Role of Key Enzymes in Triterpenoid Biosynthesis

Once the five-carbon precursors are synthesized, they are assembled into the complex thirty-carbon structure of the oleanolic acid aglycone through the action of several key enzymes.

Following the formation of squalene (B77637), squalene epoxidase (also called squalene monooxygenase) introduces an epoxide ring at the C2-C3 position of the squalene molecule. This reaction, which requires oxygen and NADPH, converts squalene into 2,3-oxidosqualene (B107256). nih.gov This epoxidation is a crucial activation step, preparing the linear substrate for the subsequent cyclization reactions. Squalene epoxidase is also regarded as a key rate-limiting enzyme in the biosynthesis of triterpenoids and sterols.

The cyclization of 2,3-oxidosqualene is a pivotal step that generates the vast structural diversity of triterpenoids. This is carried out by a family of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. For the biosynthesis of oleanolic acid, a specific OSC, β-amyrin synthase, is responsible for the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid, β-amyrin. This enzyme directs a complex cascade of ring formations and rearrangements. Following the formation of β-amyrin, a series of oxidative reactions, typically catalyzed by cytochrome P450 monooxygenases, modifies the triterpenoid backbone to produce oleanolic acid.

The final step in the biosynthesis of this compound is the attachment of an arabinopyranose sugar to the hydroxyl group at the C-3 position of the oleanolic acid aglycone. This glycosylation is catalyzed by a specific UDP-glycosyltransferase (UGT). These enzymes utilize an activated sugar donor, in this case, UDP-arabinose, to transfer the sugar moiety to the aglycone. While the specific UGT responsible for the direct arabinosylation of oleanolic acid to form this compound is yet to be fully characterized, the existence of oleanane-type saponins (B1172615) with arabinose as the initial sugar at the C-3 position in plants like Scabiosa species strongly supports this enzymatic step.

Table 2: Key Enzymes in Oleanolic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product |

| Squalene Synthetase | SS | Head-to-head condensation to form the C30 backbone. | 2x Farnesyl pyrophosphate (FPP) | Squalene |

| Squalene Epoxidase | SE | Epoxidation of squalene to activate it for cyclization. | Squalene, O₂, NADPH | 2,3-Oxidosqualene |

| β-Amyrin Synthase | βAS (an OSC) | Cyclization of 2,3-oxidosqualene to the pentacyclic skeleton. | 2,3-Oxidosqualene | β-Amyrin |

| Cytochrome P450s | CYPs | Oxidation of the β-amyrin skeleton. | β-Amyrin | Oleanolic acid |

| UDP-glycosyltransferase | UGT | Attachment of the arabinose sugar moiety. | Oleanolic acid, UDP-arabinose | This compound |

Cytochrome P450 Enzymes

The biosynthesis of the aglycone precursor, oleanolic acid, is a critical preliminary stage in the formation of this compound. This process involves the oxidation of a triterpenoid skeleton, a reaction catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are essential for generating the structural diversity observed in plant secondary metabolites. nih.govmdpi.com

The direct precursor to oleanolic acid is β-amyrin. The transformation of β-amyrin into oleanolic acid is accomplished through a sequential three-step oxidation of the C-28 methyl group. plos.orghebmu.edu.cn This series of reactions is predominantly catalyzed by a single multifunctional CYP450 enzyme belonging to the CYP716A subfamily. plos.orged.ac.uk The process yields erythrodiol (B191199) as the first intermediate, followed by oleanolic aldehyde, and finally results in the formation of oleanolic acid with a carboxyl group at the C-28 position. plos.orgresearchgate.net

Research has successfully identified specific enzymes responsible for this conversion. For instance, CYP716A254, isolated from Anemone flaccida, has been shown to catalyze the formation of oleanolic acid from β-amyrin. nih.gov Similarly, the CYP716A12 enzyme from Medicago truncatula was one of the first identified members of this subfamily demonstrated to have this specific oxidative function. hebmu.edu.cn The functional conservation of the CYP716A subfamily across different plant species highlights its fundamental role in the biosynthesis of oleanane-type saponins. hebmu.edu.cn The efficiency of these enzymes can vary between different homologs, which is a significant factor when considering the engineering of metabolic pathways in host organisms like yeast for the production of oleanolic acid. plos.org

Glycosylation Mechanisms and Glycosyltransferases

Glycosylation, the attachment of sugar moieties to the oleanolic acid core, is the final and decisive step in the biosynthesis of this compound. This modification is crucial as it significantly alters the physicochemical properties and biological activities of the resulting saponin (B1150181). nih.govdtu.dk The process is enzymatically controlled, ensuring that the sugar is attached at a specific position on the aglycone with a defined stereochemistry.

The enzymes responsible for this transformation are glycosyltransferases (GTs), which belong to a large and diverse protein superfamily. dtu.dk In plants, the majority of these reactions are carried out by family 1 glycosyltransferases, also known as UDP-glycosyltransferases (UGTs). acs.orgacs.org These enzymes utilize an activated sugar donor, typically a uridine (B1682114) diphosphate (B83284) (UDP) sugar, to glycosylate the acceptor molecule, in this case, oleanolic acid. dtu.dk

Role of UDP-Glycosyltransferases (UGTs)

UDP-glycosyltransferases (UGTs) are pivotal in the biosynthesis of saponins, including this compound. acs.orgnih.gov They function by transferring a sugar residue, such as arabinose, from a UDP-sugar donor (e.g., UDP-arabinose) to a specific hydroxyl group on the oleanolic acid scaffold. dtu.dk The C-3 hydroxyl group of oleanolic acid is a common site for the initial glycosylation event.

Numerous UGTs involved in the biosynthesis of triterpenoid saponins have been identified and characterized from various plant species. acs.org For example, studies on Panax notoginseng have identified several UGTs responsible for the glycosylation of ginsenosides. acs.orgnih.gov In Barbarea vulgaris, the enzymes UGT73C10 and UGT73C11 have been shown to specifically catalyze the 3-O-glucosylation of oleanolic acid, a key step in saponin-mediated insect resistance. oup.com While these examples involve glucose, the fundamental mechanism is analogous for the transfer of arabinose. The UGT responsible for producing this compound would specifically recognize both oleanolic acid and UDP-arabinose as substrates to form the final compound. The identification and characterization of such specific UGTs are essential for understanding and potentially engineering the biosynthesis of valuable saponins. acs.org

Regiospecificity and Stereospecificity of Glycosidic Bond Formation

A hallmark of UGT activity is its high degree of regiospecificity and stereospecificity, ensuring the precise structure of the final glycoside. nih.gov Regiospecificity refers to the enzyme's ability to attach the sugar molecule to a particular position on the aglycone. In the case of this compound, the UGT involved specifically targets the hydroxyl group at the C-3 position of oleanolic acid, distinguishing it from other potential glycosylation sites like the C-28 carboxyl group. oup.comresearchgate.net

Research into various UGTs has demonstrated this remarkable specificity. For instance, enzymes from quinoa have been identified that act exclusively on either the C-3 or C-28 position of triterpenoid aglycones. researchgate.net This specificity is determined by the three-dimensional structure of the enzyme's active site, which orients the acceptor molecule (oleanolic acid) in such a way that only the target hydroxyl group is positioned correctly for the nucleophilic attack on the anomeric carbon of the UDP-sugar. nih.gov

Stereospecificity concerns the configuration of the newly formed glycosidic bond, resulting in either an α- or β-anomer. nih.gov Family 1 GT enzymes are typically inverting glycosyltransferases, meaning the stereochemistry at the anomeric carbon of the sugar is inverted during the transfer from the UDP-donor to the acceptor molecule. nih.gov This results in the formation of a specific and consistent stereoisomer, which is critical for the biological function of the saponin. The precise stereochemistry of the arabinopyranosyl linkage in this compound is therefore a direct outcome of the specific UGT's catalytic mechanism.

Influence of Environmental Factors and Elicitors on Biosynthesis

The production of secondary metabolites like this compound in plants is not static but is influenced by a range of external stimuli, including environmental factors and chemical elicitors. These factors can trigger signaling pathways within the plant that lead to an upregulation of the biosynthetic enzymes involved, including both CYP450s and UGTs. dtu.dk

Elicitors are compounds that induce a defense response in plants. Methyl jasmonate, a well-known plant stress hormone, has been shown to induce the expression of UGTs involved in triterpenoid glycosylation. dtu.dk This suggests that the biosynthesis of saponins is part of the plant's inducible defense system against herbivores and pathogens.

Semisynthesis and Structural Modification Strategies

Chemical Synthesis of 3-O-Arabinopyranosyloleanolic Acid and Analogs

The chemical synthesis of this compound primarily involves the strategic glycosylation of the oleanolic acid aglycone. This process requires careful selection of protective groups to ensure regioselectivity and achieve the desired stereochemistry of the glycosidic bond.

The core of synthesizing this compound is the formation of a glycosidic linkage between the C-3 hydroxyl group of oleanolic acid and an arabinopyranose donor. A key challenge in the synthesis of oleanolic acid glycosides is the presence of two reactive sites: the secondary hydroxyl group at C-3 and the carboxylic acid at C-28. nih.gov

To achieve selective glycosylation at the C-3 position, the C-28 carboxyl group must first be protected. While methyl and allyl esters have been used, benzyl (B1604629) esters are often preferred as they can be removed under mild catalytic hydrogenolysis conditions, avoiding the harsh basic or acidic conditions that might cleave the newly formed glycosidic bond. nih.gov

A common synthetic route is as follows:

Protection of the Carboxyl Group: Oleanolic acid is first converted to its benzyl ester. nih.gov

Glycosylation: The C-3 hydroxyl group of the oleanolic acid benzyl ester is then glycosylated. The Schmidt glycosylation, using a glycosyl trichloroacetimidate (B1259523) donor (e.g., L-arabinosyl trichloroacetimidate) activated by a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is an effective method. nih.gov

Deprotection: The protecting groups on the sugar moiety (often benzoyl groups) are removed, typically via ester exchange in a solution like sodium methoxide (B1231860) in methanol. Finally, the benzyl group at C-28 is cleaved by catalytic hydrogenolysis to yield the target this compound. nih.gov

This synthetic approach has been successfully employed to prepare a variety of oleanolic acid 3-monoglycosides, including the L-arabinose derivative. nih.gov

Selective derivatization of the C-3 hydroxyl and C-28 carboxyl groups is fundamental not only for synthesis but also for creating a diverse range of analogs. nih.gov The differential reactivity of these two functional groups allows for regioselective modifications.

C-28 Carboxyl Group Derivatization: The carboxyl group can be readily converted into esters or amides. For instance, esterification can be achieved by reacting oleanolic acid with the desired alcohol under acidic conditions or by converting the carboxylic acid to an acyl halide followed by reaction with an alcohol. For analytical purposes, derivatization with reagents like 2-(5-benzoacridine)ethyl-p-toluenesulfonate (BAETS) has been used for sensitive HPLC detection. researchgate.net

C-3 Hydroxyl Group Derivatization: The secondary hydroxyl group at C-3 can be acylated to form esters (e.g., acetylation) or alkylated to form ethers. mdpi.com The stereochemistry at this position is crucial for biological activity, with some studies indicating that the 3α-OH epimer can exhibit different activities compared to the natural 3β-OH isomer. nih.govmdpi.com

To perform modifications on one group while leaving the other untouched, protection/deprotection strategies are essential. As mentioned, protecting the C-28 carboxyl as a benzyl ester allows for selective manipulation of the C-3 hydroxyl group. nih.gov Conversely, protecting the C-3 hydroxyl, for example as a silyl (B83357) ether, would allow for selective reactions at the C-28 position.

| Functional Group | Position | Derivatization Method | Example Reagent/Condition | Purpose |

| Carboxyl | C-28 | Benzyl Esterification | Benzyl bromide, K2CO3 | Protection for C-3 glycosylation nih.gov |

| Hydroxyl | C-3 | Glycosylation | L-arabinosyl trichloroacetimidate, TMSOTf | Synthesis of target compound nih.gov |

| Carboxyl | C-28 | Methylation | Diazomethane or similar | Analog synthesis mdpi.com |

| Hydroxyl | C-3 | Acetylation | Acetic anhydride, pyridine | Analog synthesis mdpi.com |

Design and Synthesis of Derivatives for Enhanced Bioactivity

Building upon the foundational scaffold of this compound, researchers design and synthesize new derivatives to amplify specific biological activities, such as anticancer or anti-inflammatory effects. nih.gov These modifications typically target the three main components of the molecule: the C-3 hydroxyl group (or the A-ring), the C-28 carboxyl group, and the sugar moiety itself. nih.govnih.gov

The C-3 position on the A-ring of the oleanane (B1240867) skeleton is a prime target for structural modification. nih.gov Introducing new functional groups at this site can significantly influence the compound's interaction with biological targets.

Ester and Ether Linkages: Li et al. synthesized novel oleanolic acid derivatives by modifying the C-3 hydroxyl group to include disulfide, selenium ether, or thioether bonds, which showed significant antiproliferative effects against various human cancer cell lines. nih.gov

Heterocyclic Rings: The attachment of heterocyclic rings to the A-ring has been explored to enhance bioactivity. For example, the synthesis of isoxazole (B147169) derivatives of oleanolic acid has been shown to improve anti-inflammatory properties. mdpi.com

Stereochemistry: The stereochemical orientation of the substituent at C-3 is a critical determinant of bioactivity. Studies comparing 3β-OH and 3α-OH epimers have shown that the orientation can significantly impact antibacterial activity. mdpi.com

The C-28 carboxyl group is another key site for derivatization, often aimed at increasing potency and modulating physical properties like solubility. nih.gov

Amides and Esters: Structure-activity relationship studies have consistently shown that converting the C-28 carboxyl group into amides or esters can significantly enhance antitumor activity. nih.gov For example, the introduction of a phenylurea group has been linked to improved PI3K inhibitory activity. tandfonline.comnih.gov

Coumarin (B35378) Conjugates: Derivatization of the C-28 position with coumarin moieties has been shown to increase anticancer efficacy against certain tumor cell lines. mdpi.com

Aminomethyl Groups: Conversion of the C-28 carboxyl to an aminomethyl group has resulted in derivatives with markedly increased anti-HIV activity compared to the parent oleanolic acid. nih.gov

While less common than modifications to the aglycone, altering the attached sugar provides another avenue for creating novel derivatives with unique properties. The sugar moiety can influence the compound's solubility, membrane permeability, and interaction with specific cellular targets. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies on Derivatives

The biological efficacy of oleanolic acid and its glycosides, including this compound, is not static. It can be significantly altered through strategic chemical modifications. Structure-Activity Relationship (SAR) studies explore how changes to the molecule's structure influence its pharmacological activities. For oleanane-type triterpenoids, these modifications primarily target three key sites: the hydroxyl group at the C-3 position, the carboxyl group at the C-28 position, and the C-12 to C-13 double bond within the C ring. mdpi.com By altering these sites, researchers can enhance properties like potency and bioavailability. mdpi.comresearchgate.net

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar moieties to the oleanolic acid skeleton (the aglycone), is a critical determinant of biological activity. The resulting compounds, known as saponins (B1172615), often exhibit enhanced or entirely different effects compared to the aglycone alone. nih.gov In many cases, the saccharide portion of the molecule is essential for its bioactivity. nih.gov For instance, certain oleanolic acid glycosides demonstrate significant activity in accelerating or inhibiting gastrointestinal transit in mice, an effect not observed with the non-glycosylated oleanolic acid. nih.govtandfonline.com

The number of sugar chains attached also plays a crucial role. Saponins are classified as monodesmosidic (one sugar chain, typically at C-3) or bidesmosidic (two sugar chains, typically at C-3 and C-28). Generally, monodesmosidic saponins exhibit much higher functional activity than their bidesmosidic or tridesmosidic counterparts. mdpi.com The presence of these sugar chains creates an amphipathic molecule, with both hydrophilic (sugar) and lipophilic (aglycone) parts, a property essential for many of their biological interactions. mdpi.com A naturally derived glycosylated oleanolic acid derivative, F4B1, isolated from Sesbania grandiflora, has been shown to induce apoptosis in lung adenocarcinoma cells, highlighting the therapeutic potential of these glycosylated forms. nih.gov

Influence of Aglycone Skeleton Modifications

Modifications to the core triterpenoid (B12794562) structure, or aglycone, can profoundly influence biological activity. mdpi.com These changes can involve introducing new functional groups or altering the existing rings of the oleanolic acid framework.

Semisynthetic acetylated and methoxylated derivatives of oleanolic acid have demonstrated greater gastroprotective activity than the parent compound. tandfonline.com Similarly, acetylated derivatives showed improved anti-inflammatory properties. nih.gov For example, 3-acetoxyoleanolic acid (3-AOA) was found to suppress albumin-activated inflammation more effectively than both oleanolic acid and the standard drug indomethacin. mdpi.com

Introducing different functional groups at various positions has yielded derivatives with enhanced potency. Altering the A ring at the C-2 position, for instance, has been shown to affect anti-inflammatory activity. mdpi.com Furthermore, the introduction of a heterocyclic ring into the A cycle of the oleanane skeleton, combined with the insertion of amide groups at C-28, has produced analogues with significantly enhanced inhibitory activity against nitric oxide (NO) production. mdpi.com Some derivatives with modifications on the A and C rings have shown potent cytotoxic effects against cancer cell lines. researchgate.net

| Compound/Derivative Type | Modification Site(s) | Observed Biological Activity | Key Findings | Source |

|---|---|---|---|---|

| 3,12-dioxoolean-1,9-dien-28-oic acid | A and C rings | Anti-human hepatocellular carcinoma (HCC) | Showed the highest activity with an IC₅₀ value of 0.9 μM. | researchgate.net |

| Arylidene derivative | C-2 of A ring | Anti-inflammatory | Inhibited production of NO, IL-6, and TNF-α. | mdpi.com |

| 3-acetoxyoleanolic acid (3-AOA) | C-3 | Anti-inflammatory | Significantly suppressed albumin-activated inflammation better than oleanolic acid. | mdpi.com |

| Acetylated and Methoxylated derivatives | C-3 and/or C-28 | Gastroprotective | Showed greater gastroprotective activity than the parent oleanolic acid. | tandfonline.com |

| Derivatives with heterocyclic ring and C-28 amide | A ring and C-28 | Anti-inflammatory | Showed significant impact on NO production, with IC₅₀ values ranging from 2.66 to 25.40 μM. | mdpi.com |

Role of Sugar Type and Sequence in Efficacy

Beyond the mere presence of glycosylation, the specific type of sugar, the way sugars are linked together, and their sequence in the chain are of paramount importance for the efficacy of oleanolic acid saponins. nih.govmdpi.com The structural diversity generated by different glycosylation patterns is a key factor in their wide range of biological functions. mdpi.com

A clear example of this principle is seen in the antitumor activity of certain oleanane-type saponins. Derivatives that possess a specific disaccharide (two-sugar) chain, α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl, attached to the C-3 hydroxyl group generally exhibit markedly higher antitumor activity than their corresponding aglycones. nih.gov This demonstrates that not only is the presence of sugar important, but the specific sequence (rhamnose linked to arabinose) and the linkage type (1→2) are crucial for enhancing this particular biological effect. This specificity underscores the intricate relationship between the fine details of the sugar chain structure and the resulting therapeutic potential of the saponin (B1150181).

In Vitro and in Vivo Non Human Biological Activities

Anti-Inflammatory Effects

Research into the anti-inflammatory properties of oleanolic acid glycosides has provided insights into their mechanisms of action. A closely related complex saponin (B1150181), oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside, which contains the 3-O-arabinopyranosyl oleanolic acid core, has been the subject of detailed investigation.

Studies on the compound oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside, isolated from the edible plant Aralia elata, have demonstrated its ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO). nih.gov In a dose-dependent manner, this compound suppressed the lipopolysaccharide (LPS)-induced production of NO in RAW 264.7 murine macrophages. nih.govnih.gov

Specific data on the direct inhibition of Tumor Necrosis Factor-alpha (TNF-α) by 3-O-Arabinopyranosyloleanolic acid or its closely related saponin derivatives were not identified in the performed research.

The inhibitory effect on NO production by oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside is linked to its modulation of inflammatory enzymes. Research has shown that this compound inhibits the mRNA transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes in LPS-stimulated macrophage cells. nih.govnih.gov This downregulation of iNOS and COX-2 mRNA levels is a key mechanism behind its anti-inflammatory action. nih.gov

| Compound | Cell Line | Inducer | Inhibited Mediator/Enzyme | Observed Effect | Source |

|---|---|---|---|---|---|

| Oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside | RAW 264.7 Murine Macrophages | LPS | NO | Dose-dependent inhibition of production | nih.gov |

| Oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside | RAW 264.7 Murine Macrophages | LPS | iNOS (mRNA) | Inhibition of transcription | nih.gov |

| Oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside | RAW 264.7 Murine Macrophages | LPS | COX-2 (mRNA) | Inhibition of transcription | nih.gov |

The anti-inflammatory activities of oleanolic acid 3-O-beta-d-glucopyranosyl(1-->3)-alpha-l-rhamnopyranosyl(1-->2)-alpha-l-arabinopyranoside are mediated through the modulation of macrophage activation. nih.govnih.gov The compound was found to significantly reduce the translocation of the transcription factor NF-κB, which is crucial for the expression of pro-inflammatory genes, by inhibiting the phosphorylation of its inhibitor, IκBα, in LPS-induced macrophages. nih.govnih.gov This suggests that the compound exerts its anti-inflammatory effect by down-regulating the NF-κB signaling pathway. nih.gov

Antimicrobial and Anti-Infective Properties

The antimicrobial potential of specific oleanolic acid glycosides is an area of ongoing research. While data on the aglycone, oleanolic acid, is more abundant, some studies have investigated the properties of its glycosidic derivatives.

A study on ursolic acid 3-O-α-L-arabinopyranoside , an isomer of the subject compound, has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) of this compound against MRSA was found to be 6.25 µg/ml. The study also noted a partial synergistic effect when the compound was combined with the antibiotic oxacillin.

| Compound | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Ursolic acid 3-O-α-L-arabinopyranoside | Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.25 µg/ml |

Based on the conducted research, no specific studies on the antibacterial activity of this compound against Streptococcus pyogenes, Enterococcus faecalis, or Salmonella typhi could be located. While general saponin extracts have shown activity against some of these bacteria, data for the specific compound is not available. amazonaws.commedcraveonline.comresearchgate.net

No specific studies on the antifungal activity of this compound against Candida albicans were identified in the performed research. Studies on saponins (B1172615) from various plant sources have indicated that triterpenoid (B12794562) saponins with oleanolic acid as the aglycone can possess antifungal properties, but specific data for the arabinopyranoside derivative is lacking. nih.gov

Anticancer and Cytotoxic Activities in Cell Lines and Non-Human Models

Inhibition of Cancer Cell Proliferation

3-O-α-L-arabinopyranosyloleanolic acid, a triterpenoid saponin isolated from the leaves of Schumacheria castaneifolia, has demonstrated significant anti-proliferative effects against various cancer cell lines. bohrium.comresearchgate.net This compound has shown cytotoxic effects in a time and dose-dependent manner. bohrium.com

Notably, it has been found to be more cytotoxic than the commonly used chemotherapy drug paclitaxel (B517696) in both hypoxic and normoxic conditions in breast cancer stem cells (bCSCs). bohrium.com The compound also exhibited potent cytotoxic effects against human non-small-cell lung cancer (NCI-H292) cells, while showing less cytotoxicity to normal lung (MRC-5) cells. researchgate.netresearchgate.net

The anti-tumor effects of oleanolic acid and its derivatives have been widely studied. researchgate.net For instance, 3-oxo oleanolic acid was found to significantly inhibit the growth of cancer cells from various tissues. researchgate.net Furthermore, derivatives of oleanolic acid have shown cytotoxic activities against several human cancer cell lines, including HONE-1 nasopharyngeal carcinoma, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells. nih.gov The anticancer activity of oleanolic acid was initially described by its inhibition of tumor promotion in mouse skin cancer cells in vivo. mdpi.com

Table 1: Cytotoxic Activity of this compound and Related Compounds on Various Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

| 3-O-α-L-arabinopyranosyloleanolic acid | Breast Cancer Stem Cells (bCSCs) | Greater anti-proliferative effect than paclitaxel under hypoxic conditions. | bohrium.com |

| 3-O-α-L-arabinopyranosyloleanolic acid | NCI-H292 (Non-small cell lung cancer) | Potent cytotoxic effects. | researchgate.net |

| 3-oxo oleanolic acid | Various cancer cell lines | Significantly inhibited growth. | researchgate.net |

| Oleanolic acid derivatives | HONE-1 (Nasopharyngeal carcinoma), KB (Oral epidermoid carcinoma), HT29 (Colorectal carcinoma) | Cytotoxic activities. | nih.gov |

| 3-O-acetyloleanolic acid | HCT-116 (Colon carcinoma) | Dose-dependently inhibited viability. | nih.gov |

| Oleanolic acid | HepG2 (Hepatocellular carcinoma) | Potent growth inhibition. | nih.gov |

Induction of Apoptosis

3-O-α-L-arabinopyranosyloleanolic acid has been shown to induce apoptosis in cancer cells. researchgate.netnih.gov Treatment of breast cancer stem cells with this compound led to a significant upregulation of the pro-apoptotic proteins Bax and p53, and a downregulation of the anti-apoptotic protein survivin. bohrium.comnih.gov This was accompanied by the activation of caspases 3/7 and morphological changes characteristic of apoptosis. bohrium.comnih.gov

In human non-small-cell lung cancer cells (NCI-H292), exposure to 3-O-α-L-arabinopyranosyloleanolic acid also resulted in the upregulation of Bax and p53 and downregulation of survivin, along with the activation of caspase-3/7. researchgate.net Furthermore, a derivative, 3-O-acetyloleanolic acid, was found to induce apoptosis in human colon carcinoma HCT-116 cells by increasing the expression of the death receptor DR5 and activating caspases-8 and -3. nih.gov Oleanolic acid itself has been demonstrated to induce apoptosis in HepG2 human hepatocellular carcinoma cells through cell cycle arrest and disruption of the mitochondrial membrane potential. nih.gov

Effects on Cancer Stem Cells

A significant finding is the efficacy of 3-O-α-L-arabinopyranosyloleanolic acid against breast cancer stem cells (bCSCs), particularly under hypoxic conditions. bohrium.comnih.gov Hypoxia, or low oxygen, is known to contribute to therapy resistance in tumors. bohrium.com This compound was found to have a greater cytotoxic effect on bCSCs grown in hypoxia compared to normoxic (normal oxygen) conditions. bohrium.comnih.gov It was also shown to down-regulate the expression of hypoxia-inducible factors HIF-1α and HIF-2α, which are key players in cellular adaptation to hypoxia and are implicated in therapy resistance. bohrium.comnih.gov By targeting these resistant bCSCs, 3-O-α-L-arabinopyranosyloleanolic acid presents a potential new strategy for overcoming chemo- and radiotherapy resistance in breast cancer. bohrium.comnih.gov

Antioxidant Activities

While the primary focus of research on this compound has been on its anticancer properties, related compounds and plant extracts containing it have shown antioxidant potential. For instance, the methanolic extract of Morus alba, which contains various phenolic compounds, exhibited significant antioxidant activity. researchgate.net Oleanolic acid itself is recognized for its ability to neutralize reactive oxygen species (ROS), inhibit lipid peroxidation, and enhance the activity of antioxidant enzymes. mdpi.com Studies have shown that oleanolic acid has significant radical scavenging activity. mdpi.com The antioxidant properties of phenolic acids, which share structural similarities with parts of the saponin molecule, have been extensively studied, with their effectiveness linked to the number and position of hydroxyl groups on the aromatic ring. nih.gov

Immunomodulatory Effects

The immunomodulatory effects of this compound have not been extensively studied directly. However, oleanolic acid, the aglycone part of the molecule, and its derivatives have been shown to possess immunomodulatory properties. researchgate.net For example, aralosides, which are derivatives of oleanolic acid found in Aralia species, are known to stimulate the immune system and enhance resistance to harmful environmental factors. researchgate.net Furthermore, omega-3 fatty acids, which are also natural compounds, have well-documented immunomodulatory effects, influencing immune cell function and inflammatory pathways. nih.gov These fatty acids can suppress pro-inflammatory cytokines and promote the resolution of inflammation, highlighting the potential for natural compounds to modulate the immune system. nih.gov

Enzyme Inhibitory Activities

Oleanolic acid and related triterpenes have demonstrated inhibitory activity against various enzymes. Oleanolic acid has been shown to inhibit α-glucosidase and pancreatic α-amylase, enzymes involved in carbohydrate digestion. nih.gov This inhibitory action is considered a mechanism for its hypoglycemic effects. nih.gov Specifically, oleic acid, a fatty acid, showed strong competitive inhibition of α-glucosidase. nih.gov The inhibition of α-glucosidase by oleanolic acid is dose-dependent and uncompetitive. nih.gov

of this compound

Extensive research into the biological activities of triterpenoid saponins has revealed a wide array of therapeutic potentials. This article focuses specifically on the documented in vitro and non-human in vivo biological activities of the chemical compound this compound. The following sections detail the findings related to its effects on key metabolic enzymes and adipogenesis.

Scientific investigation into the α-glucosidase inhibitory properties of this compound is not extensively available in the public domain. While the broader class of oleanane-type saponins has been evaluated for this effect, with some studies indicating that the glycosylation at the C-3 position can be crucial for activity, specific data, such as IC50 values for this compound, are not reported in the currently accessible literature. nih.govmdpi.com Studies on various plant extracts containing triterpenoid saponins have shown potential for α-glucosidase inhibition, but have not isolated and identified the specific contribution of this compound to this activity. iomcworld.orgmdpi.com

There is a lack of specific research in the available scientific literature detailing the inhibitory effects of this compound on porcine pancreatic lipase. While saponins as a chemical class have been investigated for their potential to inhibit fat-digesting enzymes like pancreatic lipase, specific inhibitory concentrations and detailed kinetic studies for this compound are not documented. mdpi.com

Currently, there are no specific studies in the accessible scientific literature that have evaluated the direct inhibitory effect of this compound on the fatty acid synthase (FAS) enzyme. The parent compound, oleanolic acid, has been noted to modulate the expression of lipogenic genes, including FAS, but direct enzymatic inhibition data for its arabinopyranosyl derivative is not available. nih.gov

The potential anti-adipogenic effects of this compound, specifically its ability to inhibit the differentiation of pre-adipocytes into mature adipocytes, have not been specifically reported in the available scientific literature. Research on the parent molecule, oleanolic acid, suggests a role in modulating genes related to fat cell formation, but dedicated studies on this compound in cell models such as 3T3-L1 are not present in the public domain. nih.gov

Molecular and Cellular Mechanisms of Action in Vitro and Non Human

Cell Signaling Pathway Modulation

Nuclear Factor-κB (NF-κB) Pathway

3-O-Arabinopyranosyloleanolic acid and its derivatives have been shown to modulate the Nuclear Factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory responses. In murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a derivative of oleanolic acid, oleanolic acid 3-O-β-d-glucopyranosyl(1→3)-α-l-rhamnopyranosyl(1→2)-α-l-arabinopyranoside, demonstrated anti-inflammatory activity by down-regulating NF-κB. researchgate.net This inhibition of NF-κB activity subsequently leads to a reduction in the expression of pro-inflammatory genes. researchgate.net

The activation of NF-κB is a critical step in the inflammatory process, leading to the transcription of various genes involved in inflammation, including cytokines and chemokines. nih.gov The NF-κB transcription factor family controls the expression of genes associated with inflammation, apoptosis, and immune responses. scienceopen.com In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. nih.govscienceopen.com Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov Studies on related oleanane-type triterpenoids have shown that they can inhibit this pathway by suppressing the phosphorylation of IκBα. nih.gov

Furthermore, research on other natural compounds has highlighted the importance of the NF-κB pathway in various cellular processes. For instance, arabinoxylan hydrolysates were found to alleviate intestinal barrier damage by regulating the TLRs/MyD88/NF-κB pathway. mdpi.com Myeloid differentiation factor 88 (MyD88) is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, which often leads to NF-κB activation. mdpi.com

AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comnih.govyoutube.com This pathway is often dysregulated in various diseases, making it a significant therapeutic target. mdpi.comnih.gov The activation of PI3K leads to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. youtube.com Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptotic proteins and stimulating protein synthesis and proliferation. youtube.commdpi.com

Studies on structurally related compounds provide insights into how this compound might interact with this pathway. For example, 3-O-trans-caffeoyloleanolic acid (COA), a pentacyclic triterpenoid (B12794562) compound, has been shown to exert its protective effects in acute lung injury by modulating the PI3K/AKT pathway. nih.gov COA was found to down-regulate the expression of phosphorylated AKT (p-AKT) and phosphorylated PI3K (p-PI3K) in both in vivo and in vitro models of lipopolysaccharide (LPS)-induced injury. nih.gov The protective effects of COA were significantly diminished when cells were pretreated with a PI3K activator, confirming the involvement of this pathway. nih.gov Similarly, other triterpenoids have been reported to inhibit the PI3K/AKT signaling pathway in various cancer cell lines, suggesting a common mechanism of action for this class of compounds. mdpi.com

The dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, and its components are frequently activated in tumors. mdpi.com Therefore, the modulation of this pathway by natural compounds represents a promising strategy for cancer chemoprevention. mdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell signaling, mediating the response to extracellular stimuli like cytokines and growth factors. nih.gov Aberrant activation of STAT3 is a common feature in many cancers and is associated with tumor survival and progression. nih.govijbs.com Upon activation by phosphorylation, STAT3 dimerizes and translocates to the nucleus, where it regulates the transcription of genes involved in cell survival and proliferation. nih.gov

Targeting the STAT3 pathway has emerged as a promising strategy in cancer therapy. nih.govijbs.com For instance, naphthalene (B1677914) sulfonamide inhibitors have been developed to block G-CSF-induced STAT3 phosphorylation, leading to apoptosis in acute myeloid leukemia (AML) cells. nih.gov Similarly, the natural compound curcumin (B1669340) has been shown to inhibit the STAT3 pathway, resulting in reduced cell proliferation in both normal and cancerous lung cells. nih.gov

While direct studies on the effect of this compound on the STAT3 pathway are limited, the known interactions of other complex natural molecules with this pathway suggest a potential area for future investigation. The negative regulation of STAT3 phosphorylation is a key control mechanism, with phosphatases like Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 1 (SHP-1) playing a crucial role in suppressing sustained STAT3 activation. ijbs.com

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival. nih.govnih.govyoutube.com The mTOR signaling pathway integrates signals from various upstream inputs, including growth factors, nutrients, and cellular energy status, to control key cellular processes such as protein synthesis and autophagy. nih.govyoutube.com

Dysregulation of the mTOR pathway is implicated in a wide range of human diseases, including cancer. mdpi.comnih.gov The PI3K/Akt pathway is a major upstream regulator of mTORC1. mdpi.com Activated Akt can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1, thereby leading to mTORC1 activation. nih.gov mTORC1 promotes protein synthesis by phosphorylating downstream targets like the S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net

Amino acids are also crucial for the activation of mTORC1, signaling through a pathway that is parallel to the growth factor-mediated activation. nih.govresearchgate.net This highlights the role of mTOR as a nutrient sensor in the cell. Given the intricate connection between the PI3K/Akt and mTOR pathways, and the known effects of related triterpenoids on the Akt pathway, it is plausible that this compound could also influence mTOR signaling.

AMP-Activated Protein Kinase (AMPKα) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating cellular metabolism. nih.govnih.gov It is activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, such as during exercise or nutrient deprivation. nih.gov Once activated, AMPK works to restore cellular energy homeostasis by stimulating catabolic processes that generate ATP, while inhibiting anabolic pathways that consume ATP. nih.gov

Studies have shown that the activation of AMPK can have beneficial effects on metabolic health. For example, alpha-lipoic acid has been demonstrated to increase insulin (B600854) sensitivity by activating AMPK in skeletal muscle, which leads to increased fatty acid oxidation and reduced triglyceride accumulation. nih.gov In adipocytes, AMPK activation is a consequence of lipolysis and appears to protect the cell from energy depletion and oxidative stress. nih.gov

The activation of AMPK is often linked to the upstream kinase LKB1 and is also influenced by various cellular signals. The modulation of AMPK activity by natural compounds is an area of active research for the development of therapies for metabolic diseases.

Gene Expression and Protein Regulation

The modulation of signaling pathways by this compound and its analogs ultimately translates into changes in gene expression and protein regulation, which underpin their biological activities. The regulation of gene expression is a complex process that can occur at multiple levels, from the direct binding of transcription factors to DNA to more indirect mechanisms involving signaling cascades. nih.gov